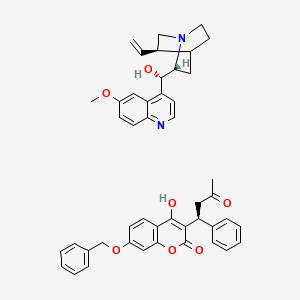

(S)-7-Benzyloxy Warfarin Quinidine Salt

Beschreibung

(S)-7-Benzyloxy Warfarin Quinidine Salt is a chiral compound derived from the anticoagulant warfarin. It consists of the (S)-enantiomer of 7-benzyloxy warfarin complexed with quinidine, a cinchona alkaloid known for its role in modulating cytochrome P450 (CYP) enzymes. This compound serves primarily as a synthetic intermediate in the production of (S)-7-Hydroxy Warfarin, a key metabolite of warfarin . The (S)-enantiomer is pharmacologically significant, as it exhibits greater anticoagulant potency compared to its (R)-counterpart . Its molecular formula is C₄₆H₄₆N₂O₇, with a molecular weight of 738.87 g/mol .

Eigenschaften

Molekularformel |

C46H46N2O7 |

|---|---|

Molekulargewicht |

738.9 g/mol |

IUPAC-Name |

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-7-phenylmethoxychromen-2-one |

InChI |

InChI=1S/C26H22O5.C20H24N2O2/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18;1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h2-13,15,22,28H,14,16H2,1H3;3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t22-;13-,14?,19+,20-/m00/s1 |

InChI-Schlüssel |

LPXJCYJFWUYNKS-GAPLCKDPSA-N |

Isomerische SMILES |

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |

Kanonische SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Benzyloxy Warfarin Quinidine Salt involves the following steps:

Synthesis of (S)-Warfarin: (S)-Warfarin is synthesized through the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions.

Synthesis of Quinidine: Quinidine is extracted from the bark of the Cinchona tree and purified through crystallization.

Formation of the Salt: The (S)-Warfarin and Quinidine are combined in a suitable solvent, such as ethanol, and the mixture is stirred at room temperature to form the salt.

Industrial Production Methods

Industrial production of (S)-7-Benzyloxy Warfarin Quinidine Salt involves large-scale synthesis of the individual components followed by their combination under controlled conditions. The process includes:

Bulk Synthesis: Large quantities of (S)-Warfarin and Quinidine are synthesized using optimized reaction conditions.

Purification: The compounds are purified through recrystallization and chromatography to ensure high purity.

Salt Formation: The purified compounds are combined in a solvent, and the resulting salt is isolated through filtration and drying.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-7-Benzyloxy Warfarin Quinidine Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

Oxidation: Oxidized derivatives of (S)-Warfarin and Quinidine.

Reduction: Reduced forms of the parent compounds.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-7-Benzyloxy Warfarin Quinidine Salt has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential use in anticoagulation and antiarrhythmic therapy.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (S)-7-Benzyloxy Warfarin Quinidine Salt involves:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-7-Benzyloxy Warfarin Quinidine Salt

| Parameter | (S)-7-Benzyloxy Warfarin Quinidine Salt | (R)-7-Benzyloxy Warfarin Quinidine Salt |

|---|---|---|

| Molecular Formula | C₄₆H₄₆N₂O₇ | C₄₆H₄₆N₂O₇ |

| Molecular Weight | 738.87 g/mol | 738.87 g/mol |

| Pharmacological Potency | High (S-isomer is 7-fold more active) | Low |

| Role in Synthesis | Precursor to (S)-7-Hydroxy Warfarin | Chemical intermediate |

| Metabolic Impact | Influenced by quinidine’s CYP2C9 inhibition | Similar pathway, reduced activity |

The (S)-enantiomer’s superior potency aligns with warfarin’s stereoselective metabolism, where the (S)-form is preferentially metabolized by CYP2C9 .

Comparison with Warfarin Sodium

Warfarin sodium is the racemic drug used clinically, whereas (S)-7-Benzyloxy Warfarin Quinidine Salt is a non-therapeutic intermediate. The quinidine component may inhibit CYP2D6 and CYP3A4, altering warfarin’s metabolism in vitro .

Comparison with (S)-7-Hydroxy Warfarin

The quinidine salt facilitates the synthesis of (S)-7-Hydroxy Warfarin, which is critical for studying warfarin’s pharmacokinetics and drug-drug interactions .

Comparison with Other Anticoagulant Intermediates

Research Findings and Implications

- Metabolic Studies : Quinidine in the salt inhibits CYP2D6 and CYP3A4, which may paradoxically slow (S)-warfarin’s clearance in vitro despite its role as a CYP2C9 probe .

- Species Variability : (S)-7-Hydroxy Warfarin levels are 7-fold higher in humanized liver mice compared to controls, underscoring the compound’s utility in translational research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.